molecular formula C5H8O B1200531 2-Methyl-2-butenal

2-Methyl-2-butenal

Cat. No. B1200531
M. Wt: 84.12 g/mol
InChI Key: ACWQBUSCFPJUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-butenal is a natural product found in Chrysopogon zizanioides, Allium cepa, and other organisms with data available.

Scientific Research Applications

Atmospheric Chemistry Studies

2-Methyl-2-butenal, also known as 2-methyl-crotonaldehyde, has been the subject of atmospheric chemistry studies. Picquet-Varrault et al. (2022) conducted a kinetic and mechanistic study of the gas-phase reactions of NO3 radicals with this compound. This research provides insights into its reactivity and potential impacts on atmospheric chemistry, highlighting its significant rate constants in reactions with NO3 radicals (Picquet-Varrault et al., 2022).

Reaction with Chlorine Atoms

The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was investigated by Antiñolo et al. (2020). They identified key reaction products and explored secondary organic aerosol (SOA) formation, contributing to the understanding of atmospheric processes involving this compound (Antiñolo et al., 2020).

Use in Dog Collars and Spray

May et al. (2015) explored the use of this compound in dog collars and sprays, examining its release over time. This molecule, a maternal pheromone in rabbits and an interomone in dogs, is used to elicit behavioral changes, providing insights into its application in animal behavior modification (May et al., 2015).

Photodissociation Studies

Li et al. (2014) conducted an experimental and theoretical study on the dissociative photoionization of trans-2-methyl-2-butenal. They identified major fragment ions and proposed several dissociative photoionization channels, contributing to the understanding of its photodissociation dynamics (Li et al., 2014).

Catalysis Research

Waghray and Blackmond (1993) investigated the hydrogenation of 3-methyl-2-butenal over alkali-promoted ruthenium/silica catalysts, revealing insights into the adsorption and reaction of this compound in the context of catalysis (Waghray & Blackmond, 1993).

Combustion Studies

Park et al. (2015) presented experimental data on 2-methylbutanol combustion, providing insights into the oxidation and combustion characteristics of larger alcohols. Although not directly studying this compound, this research contributes to the broader understanding of the combustion of similar compounds (Park et al., 2015).

Pheromone Research in Cats

McGlone et al. (2019) explored the use of this compound in cat litter to improve litter box use and reduce aggression in cats. This study demonstrates its application as an interomone in domestic animals, showcasing its potential in improving animal welfare (McGlone et al., 2019).

Neuropharmacology Research

Kim et al. (2014) investigated the inhibitory effects of a derivative of this compound on neuro-inflammatory reactions, highlighting its potential therapeutic applications in neuroinflammatory diseases (Kim et al., 2014).

properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

2-methylbut-2-enal

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3

InChI Key

ACWQBUSCFPJUPN-UHFFFAOYSA-N

SMILES

CC=C(C)C=O

Canonical SMILES

CC=C(C)C=O

density

0.868-0.873 (20°)

physical_description

Colourless liquid;  penetrating, powerful green ethereal aroma

solubility

Slightly soluble in water;  soluble in ether and most oils
soluble (in ethanol)

synonyms

(E)-2-methyl-2-butenal
2-methyl-2-butenal
2-methylbut-2-enal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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